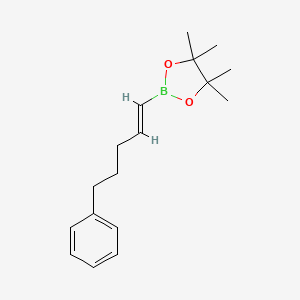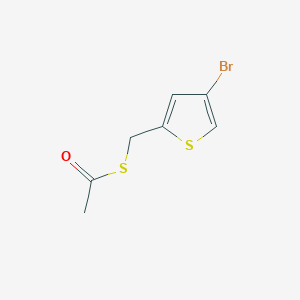![molecular formula C11H13N3O3 B7827581 ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827581.png)
ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a fused bicyclic structure comprising a pyrazole ring and a pyridine ring. The presence of both nitrogen and oxygen atoms in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process, forming the fused bicyclic structure . The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) can accelerate the reaction and improve the overall yield .
化学反応の分析
Types of Reactions
Ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
科学的研究の応用
Ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique photophysical properties.
作用機序
The mechanism of action of ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
類似化合物との比較
Ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused bicyclic structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-14-6-8-7(11(16)17-4-2)5-9(15)12-10(8)13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHTHBBPLADMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N=C2N1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C2C(=CC(=O)N=C2N1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)

![ethyl 5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7827555.png)
![5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7827557.png)
![ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827586.png)
![ethyl 3-methyl-6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827590.png)
